molecular formula C11H12BrNO B8316951 6-bromo-1-ethyl-4-methoxy-1H-indole

6-bromo-1-ethyl-4-methoxy-1H-indole

Cat. No.: B8316951
M. Wt: 254.12 g/mol
InChI Key: UMDPQVJYSDAMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1-ethyl-4-methoxy-1H-indole (C₁₁H₁₂BrNO, MW 258.12) is a substituted indole derivative featuring a bromine atom at position 6, a methoxy group at position 4, and an ethyl group at the nitrogen (position 1). The ethyl group enhances lipophilicity compared to smaller alkyl chains, while the methoxy group contributes electron-donating effects .

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

6-bromo-1-ethyl-4-methoxyindole

InChI

InChI=1S/C11H12BrNO/c1-3-13-5-4-9-10(13)6-8(12)7-11(9)14-2/h4-7H,3H2,1-2H3

InChI Key

UMDPQVJYSDAMJB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C1C=C(C=C2OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs are compared below based on substitutions, physicochemical properties, and synthetic routes:

2.1. Substituent Variations at Position 1
  • 6-Bromo-1-methyl-1H-indole (C₉H₈BrN, MW 210.07): The methyl group at N1 reduces steric bulk and lipophilicity (lower logP) compared to the ethyl analog. Synthesis: Typically involves alkylation of 6-bromoindole with methyl halides under basic conditions.
  • Synthesis: Achieved via NaH-mediated alkylation of 6-bromoindole with 1-(chloromethyl)-4-methoxybenzene .
2.2. Substituent Variations at Position 4
  • 6-Bromo-4-fluoro-1H-indole (C₈H₅BrFN, MW 214.03):

    • The fluoro substituent (electron-withdrawing) contrasts with methoxy’s electron-donating effects, altering electronic density and reactivity. This may influence interactions with biological targets like enzymes or DNA .
    • Synthesis : Fluorination via halogen exchange or directed ortho-metalation.
  • This structural difference may confer distinct pharmacological properties .
2.3. Core Modifications
  • 6-Bromo-1-ethyl-4-methoxy-1H-indole-3-carbaldehyde (C₁₀H₈BrNO₂, MW 254.08): The aldehyde group at position 3 introduces reactivity for further functionalization (e.g., condensation reactions). This derivative is valuable in synthesizing Schiff bases or heterocyclic extensions .

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